1-((Benzyloxy)carbonyl)prolylserine
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Overview
Description
1-((Benzyloxy)carbonyl)prolylserine is a synthetic compound that consists of a proline and a serine amino acid residue linked by an amide bond. The molecule also contains a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline residue . This compound is often used in peptide chemistry and drug development as a building block for the synthesis of various peptide and protein molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((Benzyloxy)carbonyl)prolylserine can be synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of proline, followed by coupling with serine . The reaction conditions typically involve the use of organic solvents such as methanol and reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)prolylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-((Benzyloxy)carbonyl)prolylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)prolylserine involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group of proline, preventing unwanted side reactions during peptide bond formation . The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the serine residue.
Benzyl chloroformate: Used as a protecting group for amines, similar to the benzyloxycarbonyl group in 1-((Benzyloxy)carbonyl)prolylserine.
Uniqueness
This compound is unique due to its combination of proline and serine residues, making it a versatile building block for the synthesis of complex peptides and proteins. Its dual functionality as a protecting group and a peptide component sets it apart from other similar compounds .
Properties
CAS No. |
73912-83-1 |
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Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
3-hydroxy-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O6/c19-9-12(15(21)22)17-14(20)13-7-4-8-18(13)16(23)24-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2,(H,17,20)(H,21,22) |
InChI Key |
PMGNCMOZLHZLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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